Structural Differentiation: Quantifying the Impact of a Free Piperidine Amine vs. N-Alkylated Analogs
The target compound (CAS 1220038-42-5) is characterized by a free, unsubstituted piperidine nitrogen. This is in stark contrast to many biologically characterized analogs, such as 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives, which possess an alkyl group at the piperidine nitrogen [1]. This single structural feature (N-H vs. N-R) is not a trivial difference; it represents a fundamental change in the molecule's potential as a building block.
| Evidence Dimension | Piperidine Ring Substitution |
|---|---|
| Target Compound Data | Unsubstituted piperidine (N-H) |
| Comparator Or Baseline | N-alkylated piperidine derivatives (e.g., compound 17f from Watanabe et al., 2011) |
| Quantified Difference | N/A (qualitative structural difference) |
| Conditions | Structural analysis and synthetic utility |
Why This Matters
A free amine is essential for further functionalization, enabling the compound's use as a core scaffold for parallel synthesis, while the N-alkylated analog is an end-product, rendering them non-interchangeable in a procurement setting.
- [1] Watanabe, Y., Osoda, K., Ohta, H., Sakamoto, S., Tsukamoto, S., & Yamada, K. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Journal of Pharmacological Sciences, 117(2), 87-97. View Source
